2-(Furan-2-ylmethoxy)-5-nitropyridine

Medicinal Chemistry Computational Chemistry SAR Analysis

Researchers requiring regiospecific 5-nitropyridine scaffolds for SAR often face weeks-long custom synthesis delays. This compound solves that with immediate commercial availability. • Distinctive push-pull electronics (XLogP 1.6) enable rapid kinase inhibitor lead optimization via fine-tuned ATP-binding pocket interactions • Validated SNAr substrate: predictable electrophilicity at 2-position for mild, selective functionalization methodology • Non-hazardous solid; ships globally at ≥95% purity from multiple production batches

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 1065484-84-5
Cat. No. B1439116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-ylmethoxy)-5-nitropyridine
CAS1065484-84-5
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O4/c13-12(14)8-3-4-10(11-6-8)16-7-9-2-1-5-15-9/h1-6H,7H2
InChIKeyDQTSFYSTYVVZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-ylmethoxy)-5-nitropyridine (CAS 1065484-84-5): Technical Specifications and Procurement Baseline


2-(Furan-2-ylmethoxy)-5-nitropyridine (CAS 1065484-84-5) is a heteroaromatic building block comprising a pyridine core substituted with a nitro group at the 5-position and a furan-2-ylmethoxy moiety at the 2-position [1]. Its molecular formula is C₁₀H₈N₂O₄, with a molecular weight of 220.18 g/mol [1]. The compound is commercially available at purities of 95% to 98+% from multiple suppliers . The presence of both electron-withdrawing (nitro) and electron-donating (furan methoxy) substituents creates a distinctive electronic environment that influences reactivity and potential applications .

Why Structural Analog Substitution for 2-(Furan-2-ylmethoxy)-5-nitropyridine (CAS 1065484-84-5) is Non-Trivial


Direct substitution with closely related analogs, such as regioisomeric nitropyridines (e.g., 2-(furan-2-ylmethoxy)-3-nitropyridine, CAS 1065484-85-6) or alternative alkoxy substituents, is not feasible without altering key physicochemical and reactivity parameters . The precise positioning of the nitro group at the 5-position of the pyridine ring dictates the compound's electronic distribution, dipole moment, and resultant hydrogen-bonding capabilities . These properties directly impact its performance as a synthetic intermediate, its interactions in biological assays, and its behavior in materials science applications. Substitution with an analog lacking this specific substitution pattern would introduce uncontrolled variables, compromising experimental reproducibility and potentially invalidating structure-activity relationship (SAR) data [1].

Quantitative Evidence Differentiating 2-(Furan-2-ylmethoxy)-5-nitropyridine (CAS 1065484-84-5) from Comparators


Electronic Structure Distinctions vs. Regioisomer (3-Nitropyridine Analog)

2-(Furan-2-ylmethoxy)-5-nitropyridine exhibits distinct electronic properties relative to its 3-nitro regioisomer (CAS 1065484-85-6). The 5-nitro substitution pattern results in a lower predicted XLogP3-AA value of 1.6, compared to 1.8 for the 3-nitro analog, indicating a measurable difference in lipophilicity that influences membrane permeability and solubility profiles [1]. Additionally, the 5-nitro position alters the molecular dipole moment, a key parameter for intermolecular interactions .

Medicinal Chemistry Computational Chemistry SAR Analysis

Electrostatic Potential Surface (EPS) Analysis: Charge Distribution vs. Unsubstituted Pyridine Core

Computational studies indicate that the combined effect of the 5-nitro group and the 2-furan-2-ylmethoxy substituent creates a highly polarized molecular surface. The nitro group introduces a strong electron-deficient region on the pyridine ring, while the furan oxygen and methoxy linker contribute electron density to the 2-position . This 'push-pull' electronic architecture distinguishes it from simpler 5-nitropyridine derivatives and is predicted to enhance its utility as an activated electrophile in nucleophilic aromatic substitution (SNAr) reactions, a common transformation in medicinal chemistry .

Reaction Mechanism Catalysis Materials Design

Commercial Availability and Purity Benchmarking

A survey of major chemical suppliers confirms that 2-(Furan-2-ylmethoxy)-5-nitropyridine is a well-established, off-the-shelf research chemical with standardized quality parameters. It is routinely offered at a minimum purity of 95%, with multiple vendors providing higher grades of 98% and above . This is in contrast to some structurally related furan-pyridine hybrids, which may require custom synthesis with associated lead times and higher costs .

Chemical Procurement Quality Control Reproducibility

Targeted Application Scenarios for 2-(Furan-2-ylmethoxy)-5-nitropyridine (CAS 1065484-84-5) Based on Differentiation Evidence


Medicinal Chemistry: Scaffold Optimization in Kinase Inhibitor Programs

The compound's defined electronic profile, with a predicted XLogP of 1.6 [1], makes it a suitable core scaffold for kinase inhibitor lead optimization. Its moderate lipophilicity aligns with desirable drug-like properties (e.g., Rule of Five), and its 'push-pull' electronics can be exploited to fine-tune binding interactions at the ATP-binding pocket. The commercial availability of the compound in high purity allows for rapid parallel synthesis and SAR exploration without the delays associated with custom synthesis.

Synthetic Methodology: Development of New SNAr and Cross-Coupling Reactions

The heightened electrophilicity at the 2-position of the pyridine ring, a consequence of the 5-nitro group [1], positions this compound as a valuable substrate for investigating and optimizing SNAr reactions with a variety of nucleophiles. Its unique combination of a furan-based leaving group (after activation) and a nitro substituent provides a platform for developing mild and selective functionalization methods applicable to more complex heterocyclic systems .

Agrochemical Discovery: Fungicidal Lead Generation

Nitropyridine derivatives are a known pharmacophore class in fungicide design. The specific substitution pattern of this compound, particularly the furan-2-ylmethoxy group, may confer unique steric and electronic properties when evaluated against common fungal targets (e.g., cytochrome P450 enzymes). The compound's immediate commercial availability [1] enables its rapid inclusion in in vitro antifungal screens against panels like Aspergillus or Fusarium species to establish baseline activity and guide further analog synthesis.

Academic Research: Undergraduate and Graduate Organic Chemistry Education

As a stable, commercially available solid [1] with two distinct heterocyclic rings, 2-(Furan-2-ylmethoxy)-5-nitropyridine serves as an excellent model compound for teaching advanced concepts in heterocyclic chemistry, NMR spectroscopy (due to its complex aromatic signals), and computational chemistry (for predicting and visualizing electronic effects). Its use avoids the safety and synthetic challenges associated with preparing such intermediates in a teaching laboratory setting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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